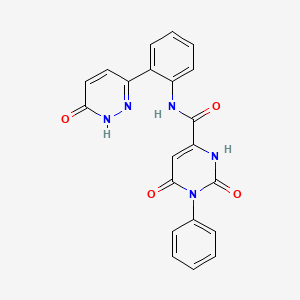

2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C21H15N5O4 and its molecular weight is 401.382. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research in synthetic chemistry has led to the development of novel methodologies for constructing complex molecules, including various pyrimidine derivatives. For example, studies have demonstrated the synthesis of thiazolo and triazolo pyrimidines, highlighting techniques like alkylation and cyclization to create compounds with potentially interesting biological activities (Haiza et al., 2000). These methods emphasize the importance of pyrimidine cores in medicinal chemistry and could be applicable to the synthesis and functional exploration of compounds like 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide.

Biological Activities

The development and investigation of pyrimidine derivatives have shown a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. For instance, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized, displaying moderate to significant radical scavenging activity (Ahmad et al., 2012). Such studies indicate the potential of pyrimidine and related compounds in developing new therapeutics and could be relevant to the research and applications of the specified compound.

Structural Analysis and Characterization

Advanced techniques in structural analysis, including X-ray crystallography, have been employed to characterize novel dihydropyrimidine compounds, providing insights into their stereochemical properties and potential interactions with biological targets. For instance, asymmetric hetero-Diels-Alder reactions have been utilized to prepare novel chiral dihydropyrimidines, whose structures were elucidated through X-ray studies (Elliott et al., 1998). Such characterization is crucial for understanding the bioactivity and pharmacological potential of compounds.

Antimicrobial and Antifungal Activities

Research has also explored the antimicrobial and antifungal potentials of pyrimidine derivatives. Compounds with the pyrimidine core have been synthesized and evaluated for their activity against various pathogens, including Candida albicans, demonstrating the relevance of these molecules in addressing antimicrobial resistance and developing new treatments (Zamaraeva et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of the compound 2,6-dioxo-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-1-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a potent regulator of multiple downstream effector cascades, including PI3K/AKT/mTOR, JAK/STAT, and RAS/RAF/MEK . Overexpression or mutation of EGFR potently enhances the growth of many solid tumors .

Mode of Action

The compound interacts with EGFR by binding to a novel protein-protein interface involving the extracellular domain III of the EGFR . This interaction stabilizes a novel prone extracellular tetrameric EGFR configuration . The stabilization of this tetrameric configuration can modulate the internalization of the EGFR effector protein Grb2 .

Biochemical Pathways

The compound’s interaction with EGFR affects multiple downstream effector cascades, including PI3K/AKT/mTOR, JAK/STAT, and RAS/RAF/MEK . These pathways play crucial roles in cell growth and survival . By modulating the internalization of Grb2, the compound can potentially influence these pathways and their downstream effects .

Result of Action

The compound’s action results in the modulation of Grb2 internalization . Grb2 is an adaptor protein that is responsive to EGFR activation . By affecting the internalization of Grb2, the compound can potentially influence the signaling required for cell growth and survival .

Action Environment

Propiedades

IUPAC Name |

2,4-dioxo-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenyl-1H-pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O4/c27-18-11-10-16(24-25-18)14-8-4-5-9-15(14)22-20(29)17-12-19(28)26(21(30)23-17)13-6-2-1-3-7-13/h1-12H,(H,22,29)(H,23,30)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGMBJIHIIZESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(NC2=O)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methylphenoxy)-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2536487.png)

![4-{[1-(3,4-Dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2536490.png)

![2-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2536492.png)

![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)

![1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2536495.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2536498.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2536503.png)

![2-(2-methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2536504.png)

![N-(3-bromophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2536505.png)

![2-(4-bromobenzenesulfonyl)-1-(4-bromophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)